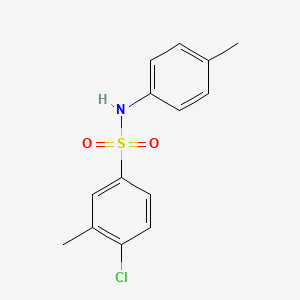
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects in various neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal excitability. Increased levels of GABA in the brain lead to a reduction in neuronal excitability, which can have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide are primarily related to its ability to increase levels of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. Increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its specificity for GABA transaminase. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be a potent and selective inhibitor of GABA transaminase, which reduces the risk of off-target effects. However, one limitation of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for substance use disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in humans. Another area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for anxiety disorders. Animal studies have shown anxiolytic effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, and clinical trials are needed to determine its efficacy in humans. Finally, further research is needed to understand the long-term effects of increased GABA levels in the brain and the potential risks associated with chronic use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide.
Synthesis Methods
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method is complex and involves several purification steps to obtain a pure product. The yield of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can vary depending on the specific synthesis method used.
Scientific Research Applications
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. In addition, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-8-4-7-13(11-14)17-15(19)16(9-10-16)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFXHVVGRJLKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)


![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
